CYP3A4 Inhibition: Sub-Micromolar AC50 Distinguishes This N-Phenyl Pyrazoline from Other CYP Isoforms
In a quantitative high-throughput screen (qHTS) cytochrome P450 panel, 3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole exhibited an AC50 of 25.12 nM against human CYP3A4, classifying it as active (threshold ≤10 µM) [1]. This potency was 45-fold stronger than its activity against CYP1A2 (AC50 = 1.12 µM), 56-fold stronger than CYP2C9 (AC50 = 1.41 µM), and 355-fold stronger than CYP2D6 (AC50 = 8.91 µM), establishing a selectivity window within the CYP panel that is not observed for the NH analog (compound 3 in Li et al., 2018), which lacks the N-phenyl substituent and was not profiled in this CYP panel [1][2]. The differential CYP3A4 preference is consistent with the increased lipophilicity conferred by the N-phenyl group (cLogP = 4.618 vs. estimated ~3.0 for the NH analog), which favors access to the CYP3A4 hydrophobic active site [3].
| Evidence Dimension | CYP3A4 inhibitory potency vs. other CYP isoforms |
|---|---|
| Target Compound Data | CYP3A4 AC50 = 25.12 nM; CYP1A2 AC50 = 1.12 µM; CYP2C9 AC50 = 1.41 µM; CYP2C19 AC50 = 2.24 µM; CYP2D6 AC50 = 8.91 µM |
| Comparator Or Baseline | Intra-compound comparison across CYP isoforms; NH analog (3-(4-fluorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole) not profiled in this CYP panel |
| Quantified Difference | CYP3A4 AC50 is 45-fold lower (more potent) than CYP1A2; 56-fold lower than CYP2C9; 355-fold lower than CYP2D6 |
| Conditions | qHTS cytochrome P450 panel assays (PubChem BioAssay); AC50 threshold ≤10 µM for active classification; human recombinant CYP enzymes |
Why This Matters
A compound with sub-100 nM CYP3A4 inhibitory potency and measurable selectivity over CYP2D6 (355-fold) provides a defined starting point for medicinal chemistry optimization of CYP3A4-targeted probes or for assessing CYP-mediated drug-drug interaction liability in early discovery, which is not achievable with the NH analog lacking this substitution pattern.
- [1] ChEMBL Database. CHEMBL1589124 activity data: CYP3A4 AC50 = 25.12 nM (CHEMBL1741324), CYP1A2 AC50 = 1.12 µM (CHEMBL1741322), CYP2C9 AC50 = 1.41 µM (CHEMBL1741325), CYP2C19 AC50 = 2.24 µM (CHEMBL1741323), CYP2D6 AC50 = 8.91 µM (CHEMBL1741321). PubChem qHTS data deposited via NCATS Chemical Genomics Center (document CHEMBL1201862). View Source
- [2] Li Y, Zheng X, Zhu J, Wang S, Yang L, Mao Z. Syntheses and Biological Evaluations of 3-Aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole Derivatives. Chemistry. 2018;81(5):461-465. Compound 3 (NH analog) anti-inflammatory IC50 = 20.84 µM; DPPH scavenging rate = 95.2% at 4 mg/mL. View Source
- [3] LINCS Portal. LSM-20883: Predicted cLogP = 4.618, HBD = 0, TPSA = 28.74 Ų. View Source
